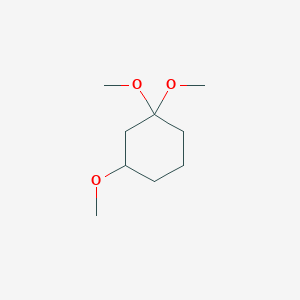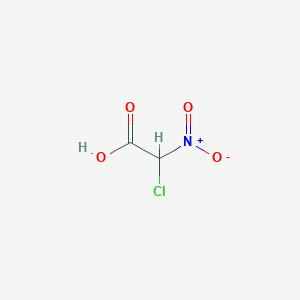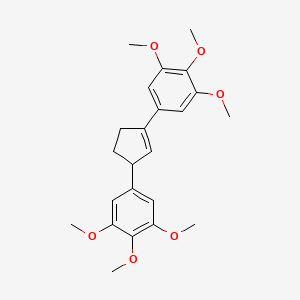
Cyclohexane, 1,1,3-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1,1,3-trimethoxy- is an organic compound with the molecular formula C9H18O3. It is a derivative of cyclohexane, where three methoxy groups are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1,1,3-trimethoxy- typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiketal intermediate, which then undergoes further methoxylation to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of cyclohexane, 1,1,3-trimethoxy- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1,3-trimethoxy- can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexane-1,1,3-tricarboxylic acid.
Reduction: Formation of cyclohexane-1,1-dimethoxy-3-ol.
Substitution: Formation of cyclohexane derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Cyclohexane, 1,1,3-trimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexane, 1,1,3-trimethoxy- exerts its effects involves the interaction of its methoxy groups with various molecular targets. These interactions can lead to changes in the chemical reactivity and stability of the compound, influencing its behavior in different chemical and biological systems. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1,1,2-trimethoxy-
- Cyclohexane, 1,1,4-trimethoxy-
- Cyclohexane, 1,2,3-trimethoxy-
Uniqueness
Cyclohexane, 1,1,3-trimethoxy- is unique due to the specific positioning of the methoxy groups on the cyclohexane ring. This unique arrangement affects its chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
| 114377-54-7 | |
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,1,3-trimethoxycyclohexane |
InChI |
InChI=1S/C9H18O3/c1-10-8-5-4-6-9(7-8,11-2)12-3/h8H,4-7H2,1-3H3 |
InChI Key |
VWGGBKLYHIBITQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







